N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and significant roles in drug discovery processes
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 5-fluoro-1H-indole-3-ethylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . Molecular docking studies have shown that the compound interacts with drug targets, providing insights into its mechanism of action .
Comparison with Similar Compounds
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide can be compared with other pyrimidine derivatives and indole-based compounds:
Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine-2-amine and 2-chloropyrimidine-4-yl derivatives share similar structural features and biological activities.
Indole-Based Compounds: Indole derivatives such as 5-methoxy-1H-indole-3-yl and 1H-indol-3-yl compounds exhibit similar biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C23H23FN6O2S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C23H23FN6O2S/c1-15-12-16(2)28-23(27-15)29-22(30-33(31,32)19-6-4-3-5-7-19)25-11-10-17-14-26-21-9-8-18(24)13-20(17)21/h3-9,12-14,26H,10-11H2,1-2H3,(H2,25,27,28,29,30) |
InChI Key |
UUNDFLLDRYMGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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